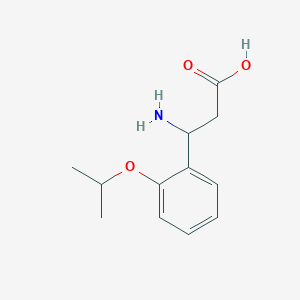

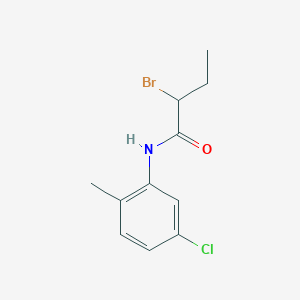

![molecular formula C25H23NO4 B1344593 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid CAS No. 284492-06-4](/img/structure/B1344593.png)

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid, also known as FMPPA, is an organic compound that is used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid L-phenylalanine, and is a white crystalline solid. FMPPA has a wide range of applications in chemical synthesis and biochemical research, including the production of drugs and other compounds, and has been used in a variety of laboratory experiments.

科学的研究の応用

1. Peptide Synthesis

Fmoc is extensively used in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This method is suitable for large-scale preparation and has been characterized by a range of analytical techniques (Šebesta & Seebach, 2003).

2. Fluorophore Development

Fmoc derivatives have been used in the development of novel fluorophores like 6-methoxy-4-quinolone, demonstrating strong fluorescence across a wide pH range. This has applications in biomedical analysis, offering a stable and responsive fluorescence marker (Hirano et al., 2004).

3. Solid Phase Peptide Synthesis

Fmoc derivatives are valuable in solid phase peptide synthesis, particularly as precursors for C-terminal amides. They demonstrate efficiency and ease of preparation, making them integral to peptide synthesis methodologies (Funakoshi et al., 1988).

4. Synthesis of β-Amino Acids

Fmoc is used in the synthesis of N-Fmoc-protected β-amino acids. The Arndt-Eistert protocol, starting from commercially available N-Fmoc-protected α-amino acids, leads to enantiomerically pure N-Fmoc-protected β-amino acids in high yield (Ellmerer-Müller et al., 1998).

5. Self-Assembled Structures

Research has been conducted on the self-assembled structures formed by Fmoc modified aliphatic amino acids. This has implications for the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).

6. Enzyme-Activated Surfactants

Fmoc-protected amino acids have been used to create enzymatically activated surfactants for carbon nanotubes. This approach allows for on-demand, homogenous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).

7. Hydrogel Modification

Fmoc derivatives have been utilized in the modification of polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and conferring antibacterial and antifungal properties. This application is significant in medical contexts (Aly & El-Mohdy, 2015).

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMUVCWIVIKLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628495 |

Source

|

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

CAS RN |

284492-06-4 |

Source

|

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)